Pregn-4-en-3-one chemical structure and physical properties
Pregn-4-en-3-one chemical structure and physical properties
Introduction
Pregn-4-en-3-one serves as the fundamental chemical backbone for a vast array of biologically active steroids, most notably progesterone. While not a terminal hormone itself, its core structure, featuring a critical α,β-unsaturated ketone in the A-ring, is a lynchpin in the biosynthesis and chemical synthesis of numerous progestogens, corticosteroids, and other vital steroid hormones. This guide provides a detailed exploration of the chemical structure, physicochemical properties, and key transformative pathways of Pregn-4-en-3-one, offering a foundational resource for professionals in steroid chemistry, drug development, and endocrine research.
Chemical Structure and Nomenclature
The defining characteristics of the pregnane class are a 21-carbon skeleton and a specific four-ring steroidal nucleus. Pregn-4-en-3-one is distinguished by two key functional groups that dictate its chemical reactivity and biological role.
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Core Structure : The molecule is built upon the gonane (or steran) tetracyclic hydrocarbon system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.
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Unsaturation : A double bond is located between carbons 4 and 5 of the A-ring, denoted by "4-en".
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Ketone Group : A ketone functional group is present at the C-3 position, indicated by "3-one".
This arrangement forms an α,β-unsaturated ketone (an enone), a highly stable conjugated system that is central to the molecule's spectroscopic signature and its role in biological recognition.
Systematic IUPAC Name : (8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[1]
Key Identifiers :
Physicochemical Properties
The physical properties of Pregn-4-en-3-one are dictated by its large, nonpolar hydrocarbon framework, making it a lipophilic molecule. While extensive experimental data for this specific parent compound is limited, its properties can be reliably inferred from computed data and the behavior of closely related pregnane steroids.
Solubility Profile : The principle of "like dissolves like" is the primary determinant of solubility. The molecule's low polarity predicts poor solubility in water but good solubility in nonpolar organic solvents. The ketone group provides a site for hydrogen bond acceptance, allowing for some solubility in polar protic solvents like ethanol.[2] It is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), acetone, ethanol, and toluene.[3]
Data Summary Table
| Property | Value | Source |
| Molecular Weight | 300.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 300.245315640 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 5.7 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Predicted CCS [M+H]⁺ | 177.2 Ų | PubChemLite[4] |
Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature for this specific parent compound.
Spectroscopic Analysis
The analysis of Pregn-4-en-3-one's structure relies heavily on standard spectroscopic techniques. The α,β-unsaturated ketone functional group provides a distinct and readily identifiable signature in IR, NMR, and UV spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the enone functionality. The conjugation between the C=C and C=O bonds lowers the vibrational frequency of both groups compared to their isolated counterparts. This is a direct consequence of the delocalization of π-electrons, which slightly weakens both double bonds.
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C=O Stretch : A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ .[5] This is lower than a typical saturated ketone (which appears around 1715 cm⁻¹).
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C=C Stretch : A medium-intensity band appears around 1620-1680 cm⁻¹ .[6][7]
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C-H Stretch : Aliphatic C-H stretching from the steroid backbone will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the detailed structure and stereochemistry. Data from closely related pregnane and androstane steroids provide excellent reference points.[9][10][11]
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¹H NMR :
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Vinyl Proton (H-4) : The most characteristic signal is the proton on the double bond at C-4. It is significantly deshielded by the adjacent carbonyl group and appears as a singlet or narrow multiplet around δ 5.7 ppm .[10][12]
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Angular Methyl Protons (C-18 and C-19) : Two sharp singlets corresponding to the methyl groups at the ring junctions are expected. The C-18 methyl typically appears further upfield (around δ 0.8-0.9 ppm ) than the C-19 methyl (around δ 1.2 ppm ).[10]
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Aliphatic Protons : A complex, overlapping region of signals between δ 1.0-2.5 ppm arises from the numerous CH₂ and CH protons of the steroid skeleton.[13]
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¹³C NMR :
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Carbonyl Carbon (C-3) : The ketone carbon is highly deshielded and appears around δ 199-201 ppm .[10]
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Olefinic Carbons (C-4 and C-5) : The double bond carbons appear in the vinyl region, with C-5 (the quaternary carbon) around δ 170 ppm and C-4 (the CH carbon) around δ 124 ppm .[10]
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Angular Methyl Carbons : The C-18 and C-19 methyl carbons will produce signals in the upfield region, typically between δ 13-22 ppm .
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Mass Spectrometry
Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through fragmentation patterns.
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Molecular Ion (M⁺) : A strong molecular ion peak is expected at m/z = 300 , corresponding to the molecular formula C₂₁H₃₂O.
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Fragmentation : The tetracyclic ring system is quite stable, but characteristic fragmentation involves cleavages of the D-ring and the side chain, as well as complex rearrangements within the A/B ring system.
Biological Significance and Biosynthesis
Pregn-4-en-3-one is a pivotal, albeit transient, intermediate in the biosynthesis of progesterone from pregnenolone.[14] This conversion is a critical step in the overall steroidogenic pathway that begins with cholesterol.
The transformation is catalyzed by a bifunctional enzyme system known as 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD) . The reaction proceeds in two distinct steps within the enzyme's active site:
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Dehydrogenation : The 3β-hydroxyl group of pregnenolone is oxidized to a 3-keto group.
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Isomerization : The double bond is shifted from the C5-C6 position (Δ⁵) to the more thermodynamically stable, conjugated C4-C5 position (Δ⁴), yielding progesterone.
Progesterone is the final product, but the formation of the Pregn-4-en-3-one structural motif is the essential outcome of this enzymatic process. From progesterone, the steroidogenic pathway branches out to produce mineralocorticoids (like aldosterone), glucocorticoids (like cortisol), and, after side-chain cleavage, androgens and estrogens.[15]
Chemical Synthesis: The Oppenauer Oxidation
In the laboratory, the formation of the Δ⁴-3-keto moiety from a Δ⁵-3β-hydroxy precursor is classically achieved via the Oppenauer oxidation. This reaction provides an excellent parallel to the biosynthetic pathway, using chemical reagents to effect the same transformation. It involves the oxidation of a secondary alcohol to a ketone catalyzed by an aluminum alkoxide in the presence of an excess of a "hydride acceptor" ketone, such as acetone or cyclohexanone.
Protocol: Oppenauer Oxidation of Pregnenolone
This protocol describes the synthesis of progesterone, which contains the Pregn-4-en-3-one core, from pregnenolone. The causality of this choice rests on its direct analogy to the biosynthetic step and its historical significance in steroid synthesis.
Objective : To convert the Δ⁵-3β-hydroxy functionality of pregnenolone into the Δ⁴-3-keto system of progesterone.
Materials :
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Pregnenolone
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Toluene (anhydrous)
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Cyclohexanone
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Aluminum isopropoxide
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Reaction vessel with reflux condenser and Dean-Stark trap (or similar setup for azeotropic water removal)
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Standard workup and purification reagents (e.g., dilute acid, organic solvents, silica gel for chromatography)
Methodology :
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Azeotropic Water Removal : Dissolve pregnenolone in toluene within the reaction vessel. Heat the mixture to reflux, using a Dean-Stark trap to azeotropically remove any trace amounts of water.[16] This step is critical because aluminum alkoxide catalysts are highly sensitive to moisture.
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Addition of Reagents : Once the system is anhydrous, add cyclohexanone (the hydride acceptor) to the solution. Subsequently, add the aluminum isopropoxide catalyst.[16] The reaction is typically conducted with an excess of the acceptor ketone to drive the equilibrium towards the oxidized product.
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Oxidation and Isomerization : Maintain the mixture at reflux. The aluminum isopropoxide coordinates to both the pregnenolone alcohol and the cyclohexanone carbonyl, facilitating a six-membered transition state through which a hydride is transferred from the steroid to the cyclohexanone. This oxidizes the C-3 alcohol to a ketone. The acidic nature of the catalyst or thermal conditions then promote the isomerization of the double bond from the Δ⁵ to the thermodynamically favored, conjugated Δ⁴ position.
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Reaction Quenching and Workup : After the reaction is complete (monitored by TLC), cool the mixture and quench it by carefully adding a dilute acid (e.g., HCl or H₂SO₄) to neutralize the alkoxide and dissolve the aluminum salts.
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Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : The crude product is then purified. Initial purification can be achieved by recrystallization from a suitable solvent like ethanol.[16] For higher purity, column chromatography on silica gel is employed.
Conclusion
Pregn-4-en-3-one represents a cornerstone structure in steroid chemistry. Its defining feature, the A-ring enone, imparts specific chemical and physical properties that are not only fundamental to its role as a biosynthetic precursor to progesterone but also make it a key target in synthetic steroid chemistry. A thorough understanding of its structure, spectroscopic characteristics, and the chemical transformations it undergoes is essential for researchers engaged in the development and analysis of steroid-based therapeutics and for scientists investigating the intricate pathways of endocrinology.
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